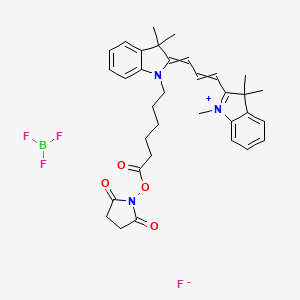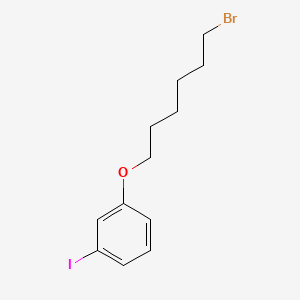
1-((6-Bromohexyl)oxy)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Bromohexyl)oxy)-3-iodobenzene is an organic compound that features both bromine and iodine atoms attached to a benzene ring via a hexyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromohexyl)oxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-((6-Bromohexyl)oxy)-3-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products with substituted functional groups (e.g., azides, thiols).
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Deiodinated products.
Aplicaciones Científicas De Investigación
1-((6-Bromohexyl)oxy)-3-iodobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-((6-Bromohexyl)oxy)-3-iodobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-((6-Bromohexyl)oxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of an iodine atom.
1-((6-Bromohexyl)oxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of an iodine atom.
1-((6-Bromohexyl)oxy)-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness: 1-((6-Bromohexyl)oxy)-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and chemical properties
Propiedades
Fórmula molecular |
C12H16BrIO |
|---|---|
Peso molecular |
383.06 g/mol |
Nombre IUPAC |
1-(6-bromohexoxy)-3-iodobenzene |
InChI |
InChI=1S/C12H16BrIO/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
Clave InChI |
REWLBDDCDQSDRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)OCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


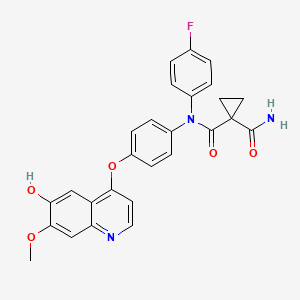
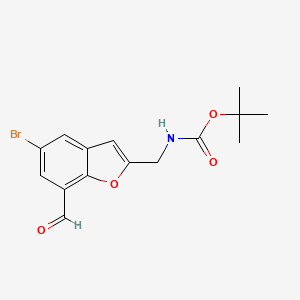
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)


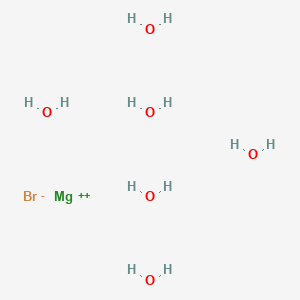
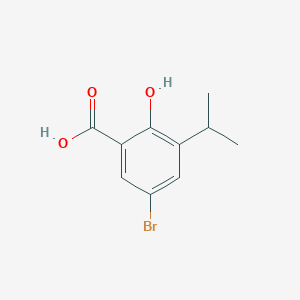

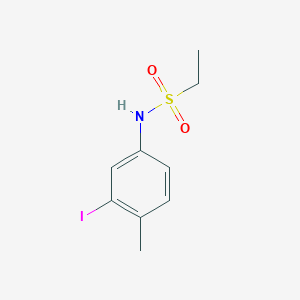
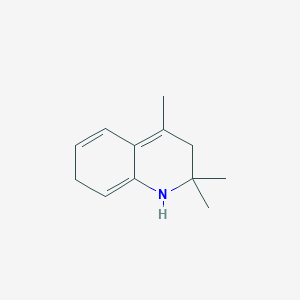

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

